N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a structurally complex benzamide derivative featuring two distinct pharmacophores:
- A benzo[c][1,2,5]thiadiazole ring system substituted with two methyl groups and two sulfonyl oxygen atoms (dioxido group).
- A 4-(N,N-dimethylsulfamoyl)benzamide moiety, which introduces a sulfonamide group with dimethyl substitution.
This compound’s design likely aims to exploit the electronic and steric effects of the dimethylated thiadiazole core and the sulfamoyl group, which are common in bioactive molecules.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-19(2)27(23,24)14-8-5-12(6-9-14)17(22)18-13-7-10-15-16(11-13)21(4)28(25,26)20(15)3/h5-11H,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVBYLKMXSKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a derivative of thiadiazole and benzamide. Thiadiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The molecular structure of the compound includes a thiadiazole ring fused with a benzamide moiety. The presence of the dimethylsulfamoyl group enhances its solubility and biological activity. The following table summarizes the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₄S₂ |
| Molecular Weight | 342.43 g/mol |
| CAS Number | 1312010-01-7 |
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
In vitro studies indicate that the compound exhibits Minimum Inhibitory Concentrations (MIC) in the range of 15.6 µg/mL to 50 µg/mL against these pathogens, suggesting moderate to high antibacterial efficacy .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines:
- Breast Cancer (MCF7 and MDA-MB-231)
- Prostate Cancer (DU145 and LnCaP)
- Pancreatic Cancer (PaCa2)
Research indicates that the compound displays notable cytotoxicity with IC50 values around 0.3 µM for pancreatic cancer cells, indicating strong potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural features. Key findings from SAR studies include:
- Substitution Patterns : The introduction of various substituents on the thiadiazole ring can enhance activity. For instance, alkyl chains at specific positions have been shown to increase antibacterial potency.
- Functional Groups : The presence of electron-withdrawing groups (like sulfonyl) enhances the interaction with biological targets .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of thiadiazole derivatives including the target compound against Gram-positive and Gram-negative bacteria. Results demonstrated that modifications at the benzamide moiety significantly influenced antibacterial activity.
Case Study 2: Anticancer Evaluation
Another investigation focused on the cytotoxic effects of thiadiazole derivatives on pancreatic cancer cells. The results indicated that compounds with a similar structure to this compound exhibited enhanced apoptosis rates compared to controls .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit notable antimicrobial activities. A study conducted on various thiadiazole derivatives demonstrated significant antibacterial effects against strains such as E. coli and Bacillus mycoides. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several studies. Derivatives containing similar thiadiazole structures have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs). In one study, compounds demonstrated a reduction in edema comparable to that achieved by phenylbutazone. The proposed mechanism includes lysosomal stabilization and inhibition of prostaglandin biosynthesis .
Anticancer Potential
Recent studies have explored the anticancer properties of thiadiazole derivatives. For example, certain modifications in the structure have been associated with enhanced cytotoxicity against various cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Case Study 1: Synthesis and Evaluation
A detailed study synthesized various thiadiazole derivatives and assessed their biological activities. The results indicated that specific modifications to the thiadiazole ring could enhance antimicrobial efficacy while maintaining low toxicity levels. The findings suggest that structural optimization is crucial for developing effective therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR among thiadiazole compounds, it was found that modifications at the thiophene position significantly influenced both antimicrobial and anti-inflammatory activities. This highlights the importance of structural variations in optimizing biological activity .
Comparison with Similar Compounds
Target Compound
- Core : Benzo[c][1,2,5]thiadiazole (dioxido-substituted).
- Substituents :
- Two methyl groups at positions 1 and 3.
- 4-(N,N-dimethylsulfamoyl)benzamide at position 4.
Comparable Compounds
Key Differences :
Target Compound (Hypothetical Pathway)
Coupling Reaction : Acylation of the benzo[c][1,2,5]thiadiazol-5-amine intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid using carbodiimide reagents (e.g., EDCI/HOBt) .
Sulfonation : Introduction of the dimethylsulfamoyl group via sulfonic acid chlorides and dimethylamine .
Analogous Syntheses
- : Utilized EDCI/HOBt for benzamide coupling .
- : Employed 1,3-dipolar cycloaddition for triazole formation .
- : Sulfonamide synthesis via sulfonic acid intermediates .
Research Implications
Synthetic Chemistry : The target’s structural complexity necessitates multi-step protocols, as seen in and , but offers opportunities for modular design .
Drug Discovery : Hybridization of sulfonamide and thiadiazole motifs aligns with trends in antimicrobial and anti-inflammatory agents .
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR confirm the integration of aromatic protons (δ 7.5–8.5 ppm) and sulfamoyl methyl groups (δ 2.8–3.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z 434.0825 for C18H19N5O5S2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. Advanced
- X-ray crystallography : Resolves spatial arrangement of the dioxido-thiadiazole ring and benzamide plane, critical for SAR studies .
- Dynamic light scattering (DLS) : Evaluates aggregation in aqueous buffers, which may confound bioactivity data .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced
- Core modifications : Substitute the dimethyl groups on the thiadiazole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Sulfamoyl group variation : Replace N,N-dimethylsulfamoyl with cyclic sulfamides (e.g., pyrrolidine-sulfonyl) to enhance metabolic stability .
- Bioisosteric replacements : Swap the benzamide moiety with thiazole-4-carboxamide to evaluate π-stacking interactions .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses against targets like PARP-1 or HDACs .
What are the best practices for evaluating this compound’s stability under experimental conditions?
Q. Basic
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for similar sulfamoyl benzamides) .
- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC; use amber vials for storage .
Q. Advanced
- pH-dependent hydrolysis : Incubate in buffers (pH 1–10) and quantify intact compound via LC-MS. The sulfamoyl group is prone to hydrolysis at pH > 8.5, requiring neutral storage conditions .
- Metabolic stability : Use liver microsome assays (human/rat) with NADPH cofactors to identify major metabolites (e.g., demethylation or sulfoxide formation) .
How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Q. Advanced
- LogP prediction : Tools like MarvinSketch estimate logP (~2.5), suggesting moderate lipophilicity. Introduce polar groups (e.g., hydroxyl) to reduce logP for improved solubility .
- CYP450 inhibition screening : Use SwissADME to predict interactions with CYP3A4/2D6. Methyl groups on the thiadiazole may reduce CYP binding compared to halogenated analogs .
- Plasma protein binding (PPB) : Molecular docking with serum albumin (PDB: 1BM0) identifies hydrophobic interactions; fluorination of the benzamide may lower PPB .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
